

N-Isopropyl Carvedilol: A Technical Guide to a Key Impurity in Carvedilol Synthesis

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Compound of Interest

Compound Name: *N*-Isopropyl Carvedilol-*d*6

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Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.^{[1][2]} The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.^[3] N-Isopropyl Carvedilol has been identified as a process-related impurity in the synthesis of Carvedilol.^[4] This technical guide provides an in-depth overview of N-Isopropyl Carvedilol, including its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory context for its control.

Chemical Profile of N-Isopropyl Carvedilol

A comprehensive understanding of an impurity's chemical characteristics is fundamental for its effective identification and control.

Characteristic	Value	Reference
IUPAC Name	1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol	[5]
CAS Number	1246819-01-1	[5][6]
Molecular Formula	C ₂₇ H ₃₂ N ₂ O ₄	[7]
Molecular Weight	448.55 g/mol	[7]
Appearance	Off-White Solid	[7]
Solubility	Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO)	[7]

Formation and Synthesis

N-Isopropyl Carvedilol is recognized as a process-related impurity, meaning it is typically formed during the synthesis of the Carvedilol API.[4][8] While the precise, detailed reaction mechanism for the formation of N-Isopropyl Carvedilol as a side-product is not extensively documented in publicly available literature, it is understood to arise from variations in the reactants or reaction conditions during the manufacturing process. The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[9][10] It is plausible that the presence of an isopropylamine-containing starting material or intermediate, or a side reaction involving isopropylation, could lead to the formation of N-Isopropyl Carvedilol.

To facilitate its use as a reference standard for analytical purposes, N-Isopropyl Carvedilol is available for purchase from various chemical suppliers.[5][11][12] These reference standards are crucial for the validation of analytical methods and the accurate quantification of this impurity in Carvedilol batches.[3]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of impurities are paramount for ensuring the quality of Carvedilol. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[8][13]

Experimental Protocol: Stability-Indicating HPLC Method

One published stability-indicating HPLC method is capable of separating Carvedilol from 19 potential process-related and degradation impurities, including N-Isopropyl Carvedilol.[4]

Chromatographic Conditions:

Parameter	Specification
Column	Purosphere STAR RP 18-endcapped (250×4 mm, 3 µm)
Mobile Phase A	Acetonitrile:Buffer (10:1000 v/v)
Mobile Phase B	Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)
Buffer	20 mM potassium dihydrogen phosphate with 1 ml triethylamine, pH adjusted to 2.8 ± 0.05 with orthophosphoric acid
Flow Rate	1.0 ml/min
Column Temperature	50°C
Detection Wavelengths	226 nm and 240 nm
Injection Volume	10 µl

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
10	100	0
30	0	100
60	0	100
62	100	0
70	100	0

This method has been validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and sensitivity.[\[4\]](#)

Regulatory Context and Acceptance Criteria

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[\[14\]](#)[\[15\]](#) These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

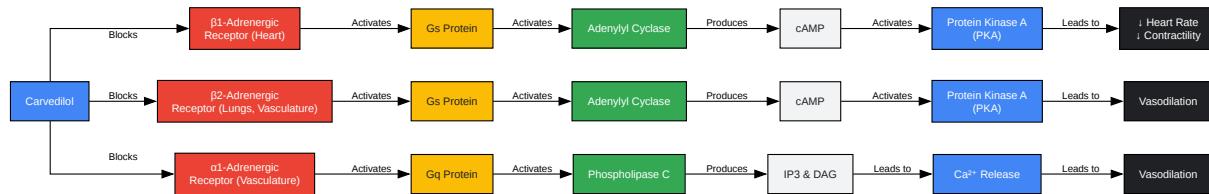
Parameter	Guideline
Identification Threshold	For a maximum daily dose of $\leq 2\text{g/day}$, the threshold for identification of an impurity is 0.10% or 1.0 mg per day intake, whichever is lower.
Qualification Threshold	For a maximum daily dose of $\leq 2\text{g/day}$, the threshold for qualification of an impurity is 0.15% or 1.0 mg per day intake, whichever is lower.
Reporting Threshold	For a maximum daily dose of $\leq 2\text{g/day}$, the threshold for reporting an impurity is 0.05%.

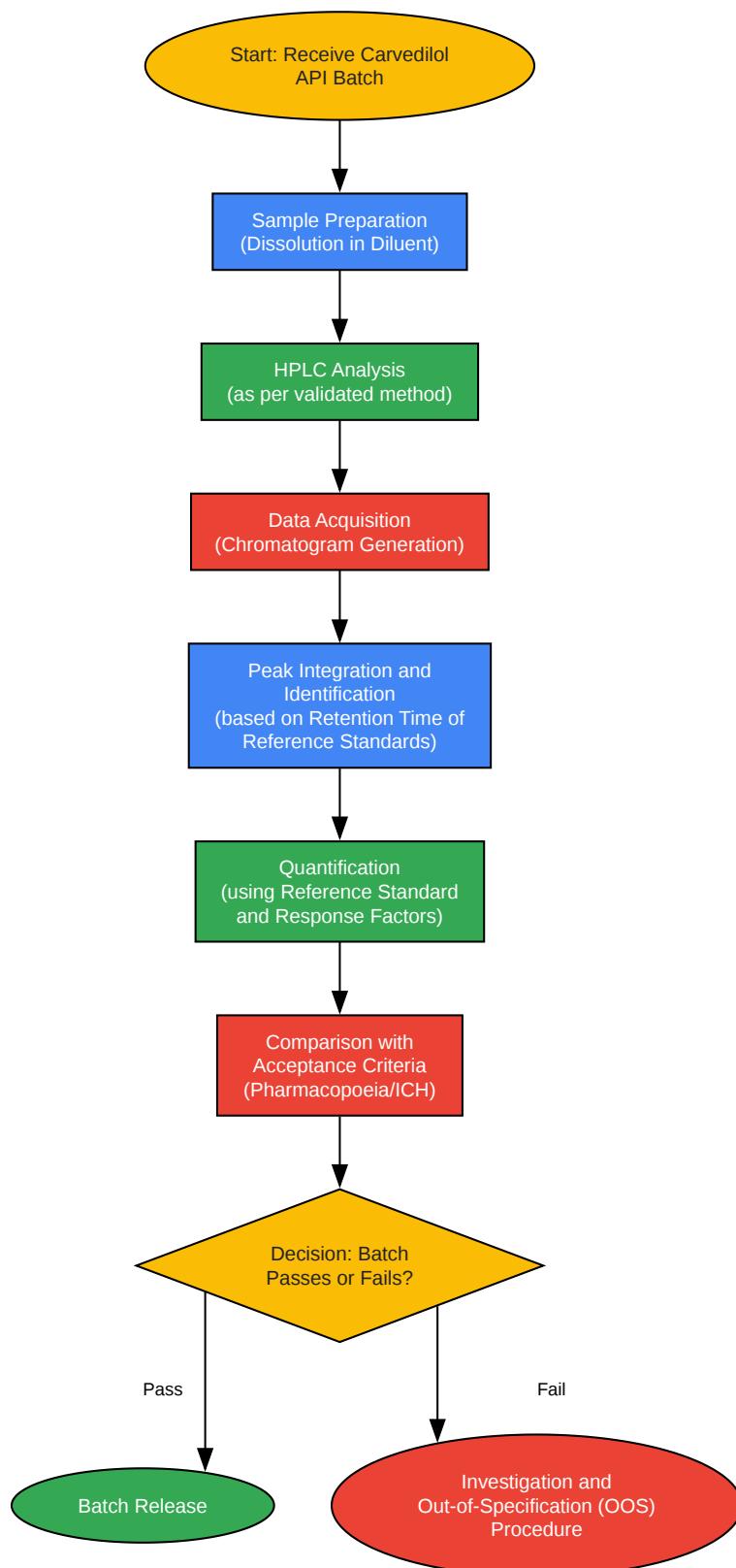
Note: These are general ICH Q3A(R2) thresholds and specific limits for Carvedilol impurities may be defined in pharmacopoeial monographs.[\[14\]](#)[\[15\]](#)

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level.[14][15] For N-Isopropyl Carvedilol, specific toxicological or pharmacological data is not readily available in the public domain. Therefore, its control to within the limits set by regulatory guidelines and pharmacopoeias is essential.

Carvedilol Signaling Pathway

Understanding the mechanism of action of the parent drug is important in the context of impurity profiling. Carvedilol exerts its therapeutic effects through the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[1][2][16] This multi-faceted mechanism leads to a reduction in heart rate, cardiac contractility, and blood pressure.[16]





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